molecular formula C9H6INO B13697571 8-Iodoisoquinolin-5-ol

8-Iodoisoquinolin-5-ol

Cat. No.: B13697571
M. Wt: 271.05 g/mol
InChI Key: HOYRQTCNNMVOIM-UHFFFAOYSA-N
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Description

8-Iodoisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by the presence of an iodine atom at the 8th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoisoquinolin-5-ol can be achieved through several methods. One common approach involves the iodination of isoquinolin-5-ol using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Iodoisoquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodoisoquinolin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The iodine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Isoquinolin-5-ol: Lacks the iodine atom, resulting in different reactivity and applications.

    8-Bromoisoquinolin-5-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    8-Chloroisoquinolin-5-ol:

Uniqueness: 8-Iodoisoquinolin-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. These characteristics make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

8-iodoisoquinolin-5-ol

InChI

InChI=1S/C9H6INO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H

InChI Key

HOYRQTCNNMVOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1O)I

Origin of Product

United States

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